2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 862814-45-7
VCID: VC5062282
InChI: InChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20)
SMILES: CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide

CAS No.: 862814-45-7

Cat. No.: VC5062282

Molecular Formula: C16H20N2O3

Molecular Weight: 288.347

* For research use only. Not for human or veterinary use.

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide - 862814-45-7

Specification

CAS No. 862814-45-7
Molecular Formula C16H20N2O3
Molecular Weight 288.347
IUPAC Name 2-(1,2-dimethylindol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
Standard InChI InChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20)
Standard InChI Key DVFIJLUCODEHLB-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC

Introduction

Chemical Identity and Structural Features

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (Molecular Formula: C₁₉H₁₈N₂O₃; Molecular Weight: 322.36 g/mol) is a heterocyclic compound featuring a 1,2-dimethylindole core linked to a 3-methoxypropyl group via an oxoacetamide bridge . The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with methyl groups at the 1- and 2-positions, while the 3-position is functionalized with a ketone and amide group. The N-(3-methoxypropyl) side chain introduces ether and alkyl functionalities, influencing solubility and bioavailability .

Structural Representation

  • SMILES: Cc1c(C(C(NCCCCOC)=O)=O)c2ccccc2n1C

  • InChI Key: PXYVWGDBWAGEAD-UHFFFAOYSA-N

The planar indole system and flexible methoxypropyl chain suggest potential interactions with hydrophobic biological targets, while the oxoacetamide group may participate in hydrogen bonding .

Physicochemical Properties

The compound exhibits moderate lipophilicity (logP: 3.27) and low aqueous solubility (logSw: -3.75), as calculated from its molecular descriptors . These properties are critical for pharmacokinetic behavior, influencing absorption and distribution.

PropertyValue
Molecular Weight322.36 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area46.89 Ų
logP3.27
logSw-3.75

Pharmacokinetic Considerations

The compound’s physicochemical profile implies:

  • Moderate Oral Bioavailability: High logP favors intestinal absorption but may limit solubility-driven dissolution.

  • Hepatic Metabolism: Predicted cytochrome P450 interactions due to the indole and methoxy groups .

  • Excretion: Likely renal clearance facilitated by glucuronidation of the methoxypropyl chain.

Research Gaps and Future Directions

Current data gaps include:

  • In Vitro/In Vivo Efficacy: No published studies validate its biological activity.

  • Toxicological Profile: Acute and chronic toxicity metrics remain uncharacterized.

  • Structure-Activity Relationships: The impact of 1,2-dimethyl substitution versus other alkyl groups needs exploration.

Priority research areas should focus on synthesizing derivatives with improved solubility and validating target engagement assays.

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